molecular formula C11H14O2 B091024 1-Phenylethyl propionate CAS No. 120-45-6

1-Phenylethyl propionate

Cat. No. B091024
CAS RN: 120-45-6
M. Wt: 178.23 g/mol
InChI Key: WCIQNYOXLZQQMU-UHFFFAOYSA-N
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Description

1-Phenylethyl propionate is a compound that belongs to the class of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid. This compound is used as a fragrance ingredient and has been reviewed for its toxicological and dermatological properties. The review includes data on its physical properties, acute toxicity, skin irritation, and skin sensitization .

Synthesis Analysis

The synthesis of 1-phenylethyl propionate is not directly discussed in the provided papers. However, similar compounds and derivatives have been synthesized and studied. For instance, 1-alkyl-2-phenylethylamine derivatives have been designed and synthesized, showing the importance of the alkyl group at the 1-position carbon for the activity of the compounds . Additionally, 1-phenylethyl isocyanate has been used as a chiral derivatization reagent for the resolution of secondary alcohols, indicating its utility in analytical chemistry .

Molecular Structure Analysis

The molecular structure of 1-phenylethyl propionate is not directly analyzed in the provided papers. However, the structure and bonding of related phenylethynyl compounds have been studied. For example, the X-ray structure and bonding of 1-phenylethynyl-2-phenyl-1,2-dicarbadodecaborane(12) have been established, revealing delocalization of pi-electronic charge and differences in bonding . Similarly, the distorted structure of 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes has been reported, which affects their optical properties .

Chemical Reactions Analysis

The chemical reactions involving 1-phenylethyl propionate are not detailed in the provided papers. However, the synthesis of related compounds, such as 1,3-bis(2-alkylthio-1,3,4-oxadiazole-5-yl)phenylenes, involves reactions like hydrazidation, cyclization, and thioetherification . Additionally, complexes of (η^5-Cp*)Ir(iii) with 1-benzyl-3-phenylthio/selenomethyl-1,3-dihydrobenzoimidazole-2-thione/selenone have been used as catalysts for oxidation and synthesis of 1,2-substituted benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenylethyl propionate include its acute toxicity, skin irritation, and skin sensitization potential. It is part of the AAASAE fragrance ingredients, which are known for their specific physical properties and reactivity . The photophysical properties of related compounds, such as 1,4-bis(phenylethynyl)benzene, have been studied, showing the effects of phenyl group rotation and chromophore aggregation on their optical behavior .

Scientific Research Applications

  • As a Fragrance Ingredient : 1,1-Dimethyl-2-phenylethyl propionate, closely related to 1-Phenylethyl propionate, has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient. The review by McGinty, Letizia, and Api (2012) in "Food and Chemical Toxicology" provides a comprehensive summary of the available toxicology and dermatology papers related to this fragrance ingredient, covering aspects like physical properties, acute toxicity, skin irritation, and sensitization (McGinty, Letizia, & Api, 2012).

  • In Kinetic Resolution and Enzymatic Processes : Research by Frings, Koch, and Hartmeier (1999) in "Enzyme and Microbial Technology" explored the kinetic resolution of 1-phenyl ethanol using vinyl propionate. The study highlights the effect of immobilization on the activity, stability, and enantioselectivity of Mucor miehei lipase in organic solvents, achieving high enantioselectivity and enantiomeric excess for both phenyl ethanol and phenylethyl propionate (Frings, Koch, & Hartmeier, 1999).

  • In Environmental Fate Studies : Hu and Coats (2008) in "Pest Management Science" evaluated the environmental fate of phenethyl propionate (PEP) and thymol in water and soil under laboratory conditions. They found that PEP had dissipation half-lives of 5 days in water and 4 days in soil, with primary degradation products identified. The study contributes to understanding the impact of these compounds on the environment (Hu & Coats, 2008).

  • In Chemoenzymatic Dynamic Kinetic Resolution : Lozano et al. (2009) in "Green Chemistry" reported on the dynamic kinetic resolution of rac-phenylethanol in IL/scCO2 biphasic systems. They used immobilized lipase and acidic zeolite catalysts to achieve good yields and excellent enantioselectivity for R-phenylethyl propionate, highlighting the potential of this method for continuous operation in enzymatic processes (Lozano et al., 2009).

  • In Stereospecific Biotransformation : Asghari and Lockwood (2002) investigated the stereospecific biotransformation of (±) phenylethyl propionate by cell cultures of Peganum harmala. The study, published in the "Iranian Biomedical Journal," found that the cultured cells could hydrolyze racemic phenylethyl propionate stereoselectively, converting the isomers to their corresponding alcohols (Asghari & Lockwood, 2002).

properties

IUPAC Name

1-phenylethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-11(12)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIQNYOXLZQQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047091
Record name 1-Phenylethyl propionate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a fruity, floral, sweet, green odour
Record name alpha-Methylbenzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

91.00 to 92.00 °C. @ 5.00 mm Hg
Record name 1-Phenylethyl propanoate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name alpha-Methylbenzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.002-1.009
Record name alpha-Methylbenzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Phenylethyl propionate

CAS RN

120-45-6
Record name 1-Phenylethyl propionate
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Record name 1-Phenylethyl propionate
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Record name 1-Phenylethyl propionate
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Record name Benzenemethanol, .alpha.-methyl-, 1-propanoate
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Record name 1-Phenylethyl propionate
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Record name 1-phenylethyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.998
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Record name .ALPHA.-METHYLBENZYL PROPIONATE
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Record name 1-Phenylethyl propanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
FJ Hernández-Fernández, AP de los Ríos, D Gómez… - Fluid phase …, 2008 - Elsevier
… containing an ionic liquid+n-hexane+an organic compound involved in the racemic resolution of rac-1-phenylethanol (rac-1-phenylethanol, vinyl propionate, 1-phenylethyl propionate …
Number of citations: 45 www.sciencedirect.com
WU Yong-liang, LI Yan-yuan, P Yun-tie - Journal of Chinese Mass …, 2018 - jcmss.com.cn
… 1 mg/L of 1-phenylethyl propionate. The solution extract was … 4 compounds (propyl benzoate, 1-phenylethyl propionate, n-… propyl benzoate and 1-phenylethyl propionate are suitable …
Number of citations: 3 www.jcmss.com.cn
J Ceynowa, I Koter - Acta biotechnologica, 1997 - Wiley Online Library
… This work is aimed at the separation of (R, S)-1-phenylethyl propionate by kinetic resolution, which could be a step towards obtaining the pure enantiomers of secondary alcohols and/or …
Number of citations: 16 onlinelibrary.wiley.com
P Lozano, T De Diego, M Larnicol, M Vaultier… - Biotechnology …, 2006 - Springer
… As can be seen, the yields of (R)-1-phenylethyl propionate were higher than 65 and 70%, … Additionally, the undesirable (S)-1-phenylethyl propionate was not obtained in either IL after 5 …
Number of citations: 91 link.springer.com
P Lozano, T De Diego, S Gmouh, M Vaultier… - International Journal of …, 2007 - degruyter.com
… Figure 3A shows the time course of the R-1-phenylethyl propionate yield catalyzed by CALB … %), because the S-product (S-1-phenylethyl propionate) was never detected, while the R-1-…
Number of citations: 27 www.degruyter.com
J Ceynowa, I Koter - Separation science and technology, 1999 - Taylor & Francis
… Using the mixture of products from the hydrolysis of 1-phenylethyl propionate, which can exhibit a moderate or low enantiomeric purity, to the next process of transesterification with vinyl …
Number of citations: 9 www.tandfonline.com
FJ Hernández-Fernández, AP De los Ríos… - … and Processing: Process …, 2007 - Elsevier
… In addition, no significant permeability differences between (R)-1-phenylethanol and (S)-1-phenylethanol or between (R)-1-phenylethyl propionate and (S)-1-phenylethyl propionate …
Number of citations: 50 www.sciencedirect.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol simple acid ester derivatives (AAASAE) group of fragrance ingredients was critically evaluated for safety following a complete literature search of the pertinent data…
Number of citations: 2 www.sciencedirect.com
FJ Hernández‐Fernández… - Journal of Chemical …, 2009 - Wiley Online Library
… a concomitant increase in both synthetic (1-phenylethyl propionate) and hydrolytic (propionic … in all cases is (R)-1-phenylethyl propionate in a high enantiomeric excess (ee > 99.99%). …
Number of citations: 34 onlinelibrary.wiley.com
D Deng, Y Zhang, A Sun, Y Hu - Chinese Journal of Catalysis, 2016 - Elsevier
… Racemic 1-phenylethyl acetate, 1-phenylethyl propionate, and 1-phenylethyl butyrate were purchased from Adamas Reagent Co., Ltd. All other chemicals were commercially available …
Number of citations: 9 www.sciencedirect.com

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